REACTION_CXSMILES
|
[Br:1]Br.[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][NH:13][C:14](=[O:16])[CH3:15])[N:7]=1)(=[O:5])[CH3:4].Cl.C(OC(C)C)(C)C>O1CCOCC1>[C:14]([NH:13][CH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:3](=[O:5])[CH2:4][Br:1])[N:7]=1)(=[O:16])[CH3:15]
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Name
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|
Quantity
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9.9 mL
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Type
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reactant
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Smiles
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BrBr
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Name
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|
Quantity
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37 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=NC(=CC=C1)CNC(C)=O
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Name
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Quantity
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48.1 mL
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Quantity
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740 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Name
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Quantity
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600 mL
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Type
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reactant
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Smiles
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C(C)(C)OC(C)C
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Type
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CUSTOM
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Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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After the mixture was stirred at 50° C. for 3 hours
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Duration
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3 h
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Type
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STIRRING
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Details
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the mixture was stirred under ice-
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Type
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TEMPERATURE
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Details
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cooling for 30 minutes
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Duration
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30 min
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Type
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FILTRATION
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Details
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The isolated precipitate was collected by filtration
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Type
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ADDITION
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Details
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The precipitate was added to water
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Type
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EXTRACTION
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Details
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The aqueous mixture was extracted with a mixture of ethyl acetate and tetrahydrofuran
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Type
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DRY_WITH_MATERIAL
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Details
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The extract was dried over magnesium sulfate
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Type
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CUSTOM
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Details
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evaporated in vacuo
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Name
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Type
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product
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Smiles
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C(C)(=O)NCC1=NC(=CC=C1)C(CBr)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |